![molecular formula C6H2Br3N3 B13673257 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)
3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring structure combining pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine typically involves the bromination of 1H-pyrazolo[4,3-b]pyridine. A common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce larger, more complex heterocyclic systems.
Applications De Recherche Scientifique
3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The bromine atoms enhance its electrophilicity, making it reactive towards nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
1H-Pyrazolo[4,3-c]pyridine: A structural isomer with the pyrazole and pyridine rings fused in a different orientation.
1H-Pyrazolo[1,5-a]pyridine: A compound with a different fusion pattern, leading to distinct chemical properties.
Uniqueness: 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine is unique due to the specific positions of the bromine atoms, which significantly influence its reactivity and potential applications. The presence of multiple bromine atoms makes it a versatile intermediate for further functionalization and the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C6H2Br3N3 |
|---|---|
Poids moléculaire |
355.81 g/mol |
Nom IUPAC |
3,5,7-tribromo-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2Br3N3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12) |
Clé InChI |
SPJPRDQQVCSLFT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NNC(=C2N=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




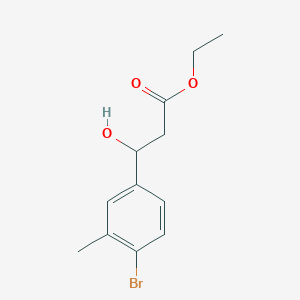
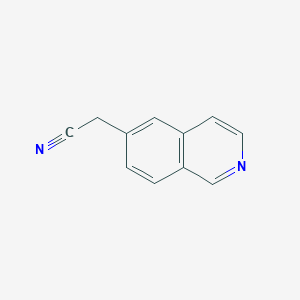
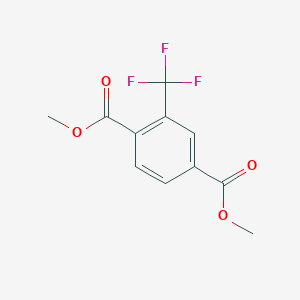
![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
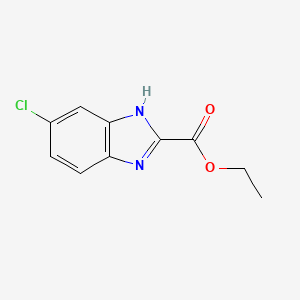


![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
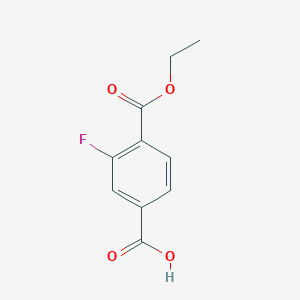


![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)
